1-((2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate
CAS No.: 2034464-94-1
Cat. No.: VC5394640
Molecular Formula: C18H24N2O3S
Molecular Weight: 348.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034464-94-1 |
|---|---|
| Molecular Formula | C18H24N2O3S |
| Molecular Weight | 348.46 |
| IUPAC Name | [1-[[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]amino]-2-methyl-1-oxopropan-2-yl] acetate |
| Standard InChI | InChI=1S/C18H24N2O3S/c1-12(21)23-18(2,3)17(22)19-10-15(20(4)5)14-11-24-16-9-7-6-8-13(14)16/h6-9,11,15H,10H2,1-5H3,(H,19,22) |
| Standard InChI Key | YRBWZGLMLJLJFT-UHFFFAOYSA-N |
| SMILES | CC(=O)OC(C)(C)C(=O)NCC(C1=CSC2=CC=CC=C21)N(C)C |
Introduction
Key Findings
1-((2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate (CAS: 2034464-94-1) is a structurally complex organic compound with potential applications in medicinal chemistry and material science. Its molecular framework combines a benzo[b]thiophene core, a dimethylaminoethyl side chain, and an acetylated propan-2-yl group, enabling diverse biological interactions. Preliminary research highlights its antimicrobial and anticancer properties, though detailed mechanistic studies remain limited .
Chemical Identity and Structural Features
Molecular Properties
The compound’s molecular formula is C₁₈H₂₄N₂O₃S, with a molecular weight of 348.46 g/mol. Key structural components include:
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Benzo[b]thiophene: A bicyclic aromatic system contributing to π-π stacking interactions and metabolic stability .
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Dimethylaminoethyl group: Enhances solubility and enables protonation under physiological conditions .
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Acetylated propan-2-yl ester: Modulates lipophilicity and bioavailability .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | [1-[[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]amino]-2-methyl-1-oxopropan-2-yl] acetate |
| SMILES | CC(=O)OC(C)(C)C(=O)NCC(C1=CSC2=CC=CC=C21)N(C)C |
| InChI Key | YRBWZGLMLJLJFT-UHFFFAOYSA-N |
| Solubility | Not publicly available |
| PubChem CID | 121023277 |
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via multi-step organic reactions, typically involving:
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Condensation: Reaction of 2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethylamine with methyl 2-methyl-3-oxobutanoate.
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Acetylation: Introduction of the acetate group using acetic anhydride or acetyl chloride under basic conditions .
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Purification: Column chromatography or recrystallization to isolate the final product .
Table 2: Key Synthesis Steps
| Step | Reagents/Conditions | Intermediate/Product |
|---|---|---|
| 1 | Methyl 2-methyl-3-oxobutanoate, DMSO, NaOH | 2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethylamino intermediate |
| 2 | Acetic anhydride, K₂CO₃, acetone | Acetylated propan-2-yl ester |
| 3 | Silica gel chromatography (n-Hexane:DCM) | Pure product (85% yield) |
Spectroscopic Characterization
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FT-IR: Peaks at ~1650 cm⁻¹ (amide C=O) and ~1740 cm⁻¹ (ester C=O) .
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¹H NMR: Signals at δ 2.73 ppm (SCH₃), δ 3.35–3.50 ppm (N(CH₃)₂), and δ 4.15 ppm (OAc) .
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Mass Spec: [M+H]⁺ peak at m/z 349.2.
Biological Activities and Mechanisms
Neuropharmacological Applications
Material Science Applications
The dimethylaminoethyl and ester groups enable functionalization in polymer matrices. Applications include:
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Conductive polymers: Enhanced electron transport in thiophene-based materials.
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Drug delivery systems: pH-sensitive hydrogels leveraging tertiary amine protonation .
Future Directions
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Structure-Activity Relationships (SAR): Systematic modification of the benzo[b]thiophene and dimethylamino groups to optimize potency .
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In vivo Studies: Pharmacokinetic profiling and toxicity assessments in rodent models .
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Therapeutic Combinations: Co-administration with prostaglandins for ocular hypertension management .
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